molecular formula C11H23ClN2O B1374834 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride CAS No. 1229625-30-2

1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride

Cat. No.: B1374834
CAS No.: 1229625-30-2
M. Wt: 234.76 g/mol
InChI Key: VSWYFXYVHTUOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride is a chemical compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its unique structure, which includes a piperidine ring and a cyclohexane ring, making it a valuable intermediate in the synthesis of various drugs and chemical products.

Scientific Research Applications

1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Trans-4-Aminocyclohexanol has hazard statements H314-H318 . It is recommended to keep it in a dark place, in an inert atmosphere, at room temperature .

Biochemical Analysis

Biochemical Properties

1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dopamine receptors, which are G-protein coupled receptors involved in numerous neurological processes . The interaction with dopamine receptors can modulate intracellular cyclic adenosine monophosphate levels, thereby affecting signal transduction pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine receptors can lead to changes in gene expression related to neurological functions . Additionally, it may affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, thereby influencing their activity. For instance, its binding to dopamine receptors can either inhibit or activate these receptors, leading to changes in intracellular signaling cascades . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, but its effects can vary over time. For example, prolonged exposure to this compound may lead to changes in cellular function, such as altered gene expression or metabolic activity . Additionally, its degradation products may have different biochemical properties and effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmitter levels or improving neurological function. At higher doses, it may cause toxic or adverse effects, including neurotoxicity or metabolic disturbances . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound may be metabolized by enzymes involved in amino acid or neurotransmitter metabolism . Its metabolic products can further influence cellular function and biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which determine its localization and accumulation within cells . Understanding the transport mechanisms is essential for predicting the compound’s effects on different tissues and organs.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. The intermediate 4-aminophenyl acetic acid is then further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure. The final step involves heating the resulting 4-aminocyclohexyl acetic acid to reflux in hydrochloric ethanol for 1-3 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield required for pharmaceutical applications. The process involves stringent control of reaction conditions and the use of high-purity reagents to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidines, cyclohexanols, and their derivatives, which are valuable intermediates in drug synthesis .

Mechanism of Action

The mechanism of action of 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

    trans-4-Aminocyclohexanol: Used as a raw material in organic synthesis and an intermediate in drug synthesis.

    trans-4-Amino-cyclohexyl acetic acid ethyl ester hydrochloride: Another intermediate used in pharmaceutical synthesis.

Uniqueness: 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride is unique due to its dual ring structure, which imparts specific chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various complex molecules, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(4-aminocyclohexyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13;/h9-11,14H,1-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWYFXYVHTUOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2CCC(CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride
Reactant of Route 3
1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride
Reactant of Route 4
1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride
Reactant of Route 5
1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride
Reactant of Route 6
1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.